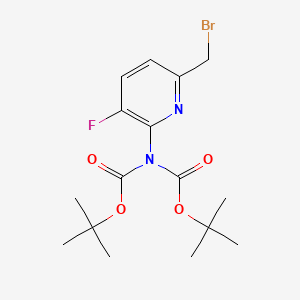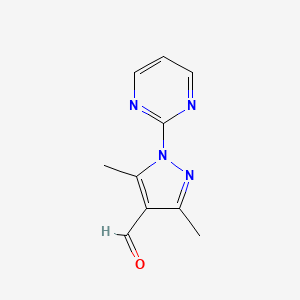![molecular formula C11H14O5 B14902334 (3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)
(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate is an organic compound that belongs to the class of cyclopentane derivatives. This compound features a unique structure with a formyl group and an acetate ester, making it of interest in various chemical and biological research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the formyl group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction.
Acetate Ester Formation: The acetate ester can be formed by reacting the hydroxyl group with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
作用機序
The mechanism of action of (3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.
Formylated Compounds: Compounds with formyl groups attached to different core structures.
Acetate Esters: Compounds with acetate ester groups attached to various organic backbones.
Uniqueness
(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
特性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
[(3aR,6S,6aS)-4-formyl-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C11H14O5/c1-6(13)14-8-4-7(5-12)9-10(8)16-11(2,3)15-9/h4-5,8-10H,1-3H3/t8-,9+,10-/m0/s1 |
InChIキー |
QEXHQNFBUBFTBT-AEJSXWLSSA-N |
異性体SMILES |
CC(=O)O[C@H]1C=C([C@@H]2[C@H]1OC(O2)(C)C)C=O |
正規SMILES |
CC(=O)OC1C=C(C2C1OC(O2)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


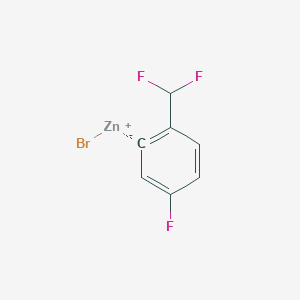

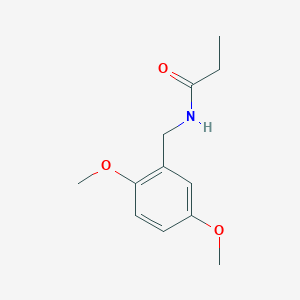
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
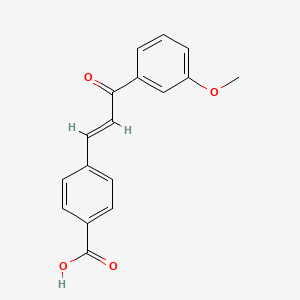
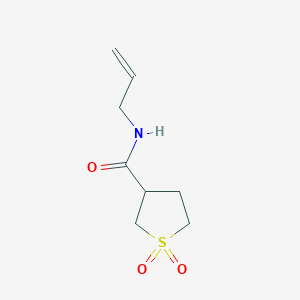
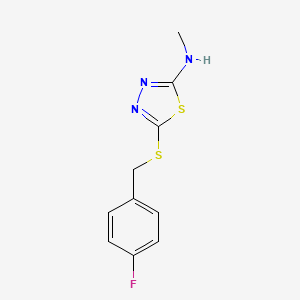
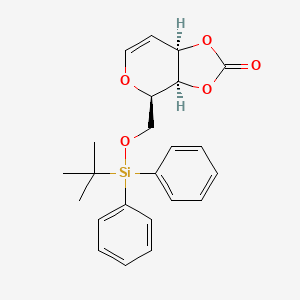

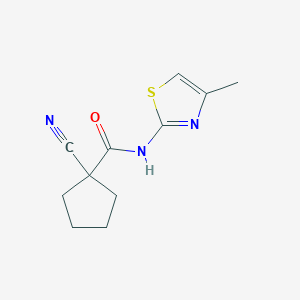
![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)

